

Application Notes and Protocols: Cadiot-Chodkiewicz Cross-Coupling with Bulky Trialkylsilyl Acetylenes

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Compound of Interest

Compound Name: *(Triethylsilyl)acetylene*

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These application notes provide a detailed overview and practical protocols for the Cadiot-Chodkiewicz cross-coupling reaction using bulky trialkylsilyl acetylenes. This method is a powerful tool for the synthesis of unsymmetrical 1,3-diyne, which are valuable intermediates in the synthesis of natural products and other complex organic molecules. The use of bulky trialkylsilyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), offers significant advantages in terms of stability and handling of the acetylene component.^{[1][2]}

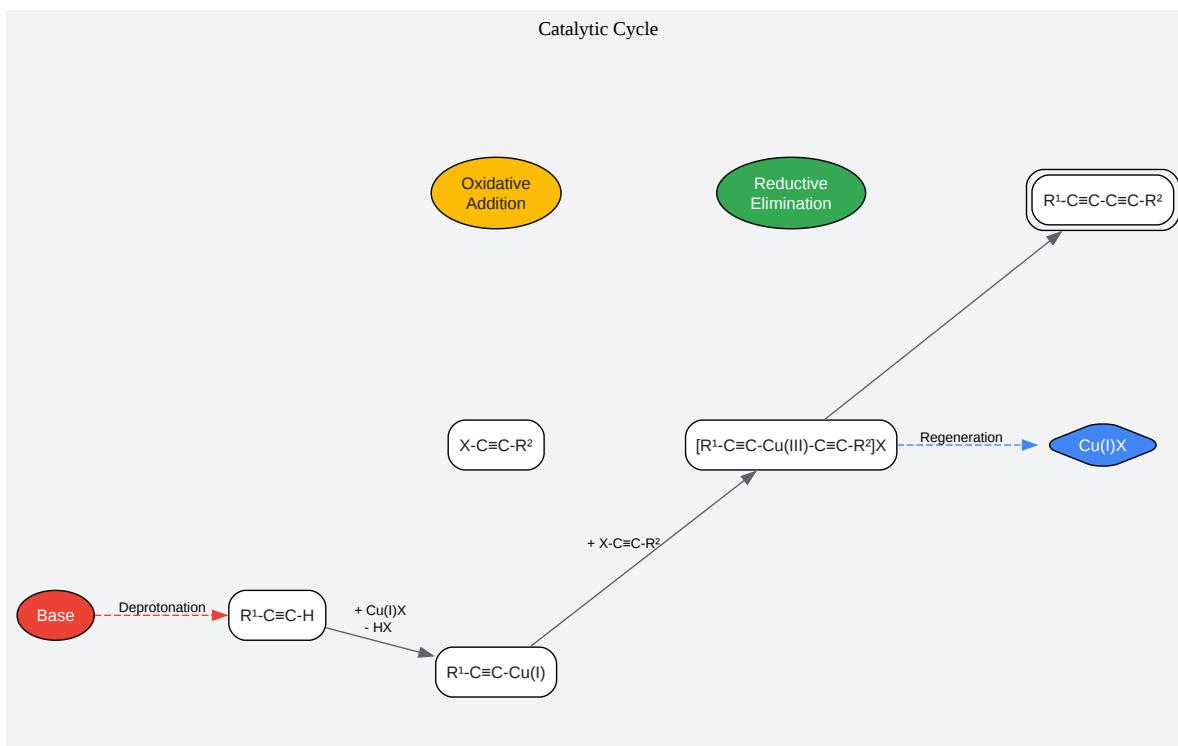
Introduction

The Cadiot-Chodkiewicz coupling is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, yielding an unsymmetrical 1,3-diyne.^[3] While effective, the reaction can be complicated by the instability of certain terminal alkynes. The introduction of a bulky trialkylsilyl protecting group on the acetylene starting material enhances stability and simplifies handling compared to the more volatile and expensive trimethylsilyl acetylene.^[2] These bulky silyl groups can be readily removed under mild conditions, making them highly valuable in multi-step syntheses.^[2]

This document outlines the reaction mechanism, provides quantitative data on reaction yields with various substrates, and offers detailed experimental protocols.

Reaction Mechanism

The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle initiated by the deprotonation of the terminal alkyne by an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes oxidative addition with the 1-haloalkyne. Subsequent reductive elimination from the resulting copper(III) species affords the desired 1,3-diyne and regenerates the active copper(I) catalyst.[1][3][4]



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Caption: Proposed mechanism for the Cadiot-Chodkiewicz cross-coupling reaction.

Data Presentation

The following tables summarize the yields of 1,3-dynes obtained from the Cadiot-Chodkiewicz cross-coupling of various bulky trialkylsilyl acetylenes with different 1-bromoalkynes, as

reported by Marino and Nguyen (2002).[2][5]

Table 1: Coupling of Trialkylsilyl Acetylenes with 3-Bromo-2-propyn-1-ol[6]

Entry	Trialkylsilyl		Product	Yield (%)
	Acetylene	R ₃ Si Group		
1	Trimethylsilyl acetylene	TMS	No Diyne Product	0
2	Triethylsilyl acetylene	TES	5-(Triethylsilyl)pent-2,4-diyn-1-ol	75
3	tert-Butyldimethylsilyl acetylene	TBS	5-(tert-Butyldimethylsilyl)pent-2,4-diyn-1-ol	72
4	Triisopropylsilyl acetylene	TIPS	5-(Triisopropylsilyl)pent-2,4-diyn-1-ol	83

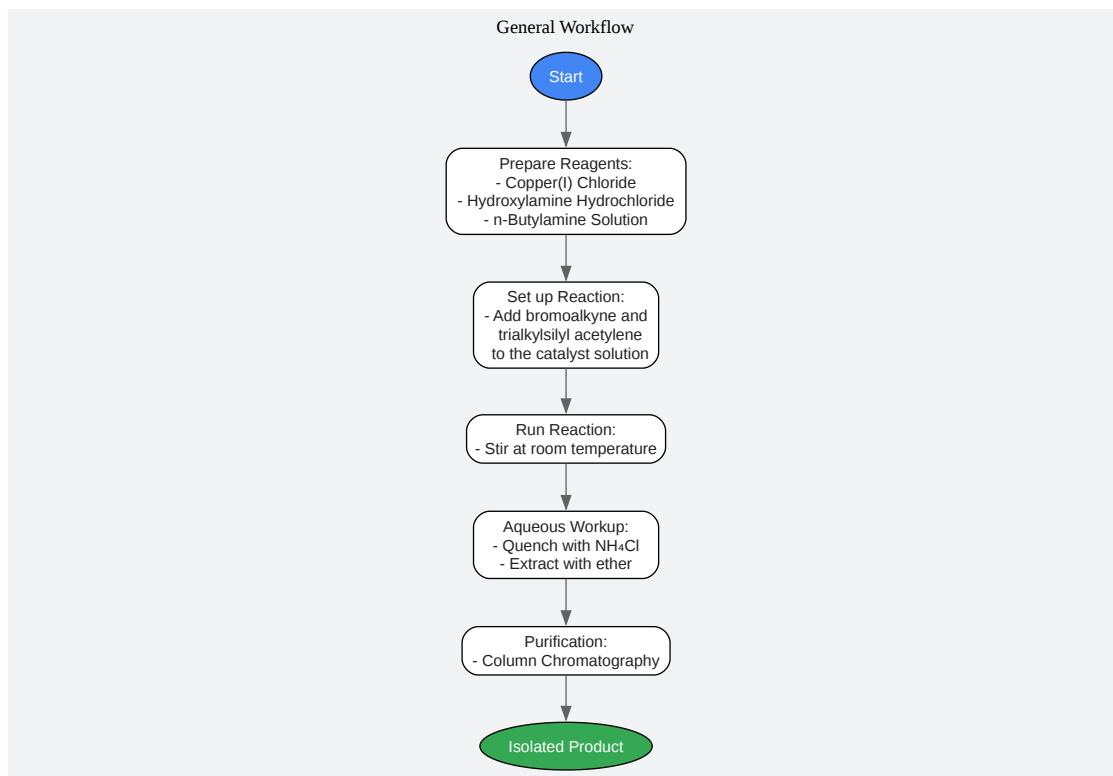
Table 2: Coupling of Triethylsilyl Acetylene with Various 1-Bromoalkynes[6]

Entry	1-Bromoalkyne	Product	Yield (%)
1	3-Bromo-2-propyn-1-ol	5-(Triethylsilyl)pent-2,4-diyn-1-ol	75
2	1-Bromo-3,3-dimethyl-1-butyne	1-(Triethylsilyl)-5,5-dimethyl-1,3-hexadiyne	80
3	1-Bromo-1-hexyne	1-(Triethylsilyl)-1,3-decadiyne	78
4	(3-Bromoprop-2-yn-1-yloxy)(tert-butyl)dimethylsilane	(5-(Triethylsilyl)pent-2,4-diyn-1-yloxy)(tert-butyl)dimethylsilane	85

Experimental Protocols

The following are representative experimental protocols for the Cadiot-Chodkiewicz cross-coupling reaction with bulky trialkylsilyl acetylenes.

General Experimental Workflow



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